(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide
Description
This compound belongs to the class of benzo[d]thiazole derivatives fused with acrylamide moieties. Its structure features:
- A 3-(2-methoxyethyl) substituent on the thiazole nitrogen, contributing to solubility and steric modulation .
Synthetic routes for similar compounds (e.g., via Knoevenagel condensation or nucleophilic substitution) suggest that this molecule is likely synthesized through multi-step reactions involving halogenation, amine alkylation, and acrylamide coupling .
Properties
IUPAC Name |
(E)-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4S/c1-27-10-9-22-16-7-6-14(20)12-17(16)28-19(22)21-18(24)8-5-13-3-2-4-15(11-13)23(25)26/h2-8,11-12H,9-10H2,1H3/b8-5+,21-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHNRIMXEINCPJ-GIOAMXNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a synthetic organic molecule that has garnered attention due to its complex structure and potential biological activities. Its molecular formula indicates a weight of approximately 442.29 g/mol, and it features a benzo[d]thiazole moiety, an acrylamide linkage, and a nitrophenyl substituent. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which include the formation of the benzo[d]thiazole framework followed by the introduction of the acrylamide and nitrophenyl groups. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, studies on benzothiazole derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.
- Cell Proliferation Inhibition : The MTT assay demonstrated that benzothiazole derivatives significantly reduced cell viability in A431 and A549 cells. The lead compound B7 , a related benzothiazole derivative, exhibited IC50 values in the micromolar range, indicating potent anticancer effects .
- Mechanistic Insights : Further investigations revealed that these compounds could induce apoptosis and cell cycle arrest. Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with these derivatives, suggesting that they activate intrinsic apoptotic pathways .
Anti-inflammatory Activity
In addition to their anticancer properties, benzothiazole derivatives have shown anti-inflammatory effects. The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in macrophage cell lines treated with these compounds.
- Cytokine Modulation : ELISA assays confirmed that treatment with certain benzothiazole derivatives led to decreased levels of IL-6 and TNF-α in RAW264.7 macrophages, positioning these compounds as potential candidates for dual-action therapies targeting both cancer and inflammation .
Structure-Activity Relationship (SAR)
The structural features of This compound play a crucial role in its biological activity. Variations in substituents can significantly affect the compound's potency and selectivity.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| B7 | 6-chloro; nitro group | Strong anticancer activity; reduced inflammatory markers |
| Target Compound | 6-bromo; methoxyethyl group | Potential anticancer and anti-inflammatory effects |
Case Studies
Recent studies have focused on evaluating the biological activities of various benzothiazole derivatives:
- Study on Compound B7 : This compound was shown to inhibit cancer cell proliferation significantly while also modulating inflammatory responses through cytokine regulation .
- General Benzothiazole Derivatives : A comprehensive evaluation of 25 novel benzothiazole compounds highlighted their diverse biological activities, including notable anticancer effects across multiple cell lines .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis methods, and properties of the target compound with analogs:
Key Differences and Implications
Substituent Effects :
- The 6-bromo group in the target compound increases molecular weight (vs. chloro analogs ) and may enhance halogen bonding in biological targets.
- The 2-methoxyethyl chain improves solubility in polar solvents compared to methyl or benzyl groups in analogs like I8 .
Cationic quinoline derivatives (e.g., I8) exhibit distinct electronic profiles due to their positive charge, unlike the neutral acrylamide target .
Synthetic Complexity :
- The target compound’s synthesis likely requires precise control over regioselective bromination and acrylamide coupling, whereas simpler analogs (e.g., benzothiazines) are synthesized via one-step condensations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
